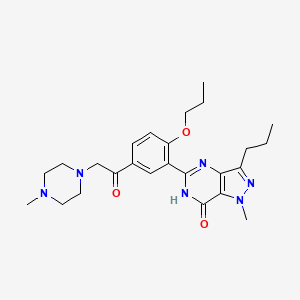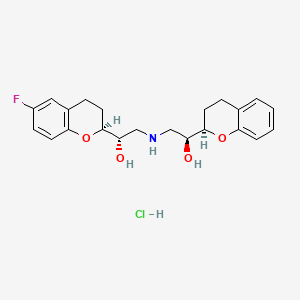
(R,S,S,S)-Defluoro Nebivolol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is a synthetic compound derived from Nebivolol, a third-generation beta-blocker. Nebivolol is known for its cardioselective beta-adrenergic blocking properties and vasodilatory effects. The defluoro variant is a modified version where a fluorine atom is replaced, potentially altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves multiple steps, starting from the appropriate benzopyran intermediates. The process typically includes:
Formation of the Benzopyran Ring: This involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Defluorination: The fluorine atom is selectively removed using specific reagents like hydrogen in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S,S,S)-Defluoro Nebivolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(R,S,S,S)-Defluoro Nebivolol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-blocker mechanisms and interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic applications in treating hypertension and heart failure.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves its interaction with beta-adrenergic receptors. It blocks these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. Additionally, the compound may enhance nitric oxide release, contributing to its vasodilatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nebivolol: The parent compound with a fluorine atom.
Atenolol: Another beta-blocker with different selectivity and pharmacokinetics.
Metoprolol: A beta-blocker with similar applications but different chemical structure.
Uniqueness
(R,S,S,S)-Defluoro Nebivolol Hydrochloride is unique due to its modified structure, which may result in different pharmacological properties compared to its parent compound, Nebivolol. The absence of the fluorine atom could potentially alter its receptor binding affinity and metabolic profile, making it a subject of interest for further research.
Eigenschaften
Molekularformel |
C22H27ClFNO4 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
(1S)-2-[[(2S)-2-[(2R)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26FNO4.ClH/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21;/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2;1H/t17-,18-,21+,22-;/m0./s1 |
InChI-Schlüssel |
JQSHBIMNTXOZAO-VATNNYEUSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)

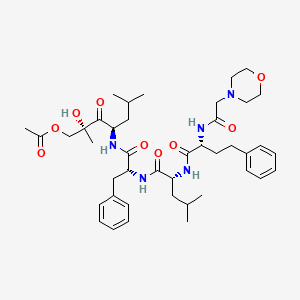
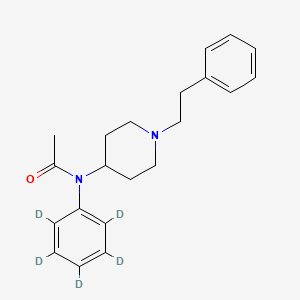
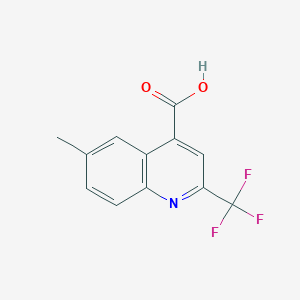

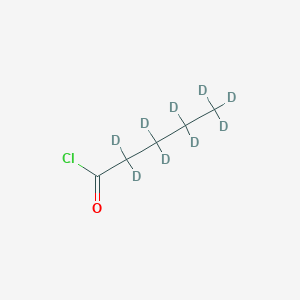
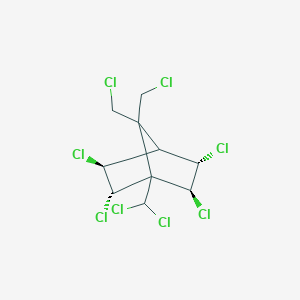
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
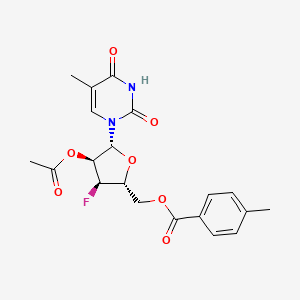
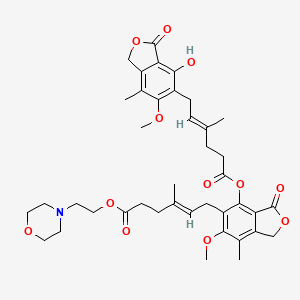
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
